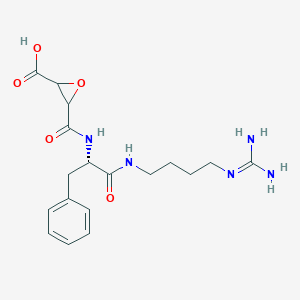

Estatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estatin A is a natural product found in Pseudoalteromonas with data available.

化学反応の分析

Enzymatic Hydroxylation Reactions

CYP450 enzymes, particularly CYP102A1 mutants, catalyze regioselective hydroxylation of statin precursors. For monacolin J, hydroxylation at the C-6′a position produces 6′a-hydroxymethyl monacolin J, a novel statin derivative (Fig. 1) .

Key Reaction Parameters:

| CYP102A1 Mutant | kcat (min−1) | Km (μM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| M697 | 1.01 | 92 | 0.011 |

| M371 | 0.89 | 115 | 0.0077 |

| M380 | 0.75 | 132 | 0.0057 |

This hydroxylation enhances HMG-CoA reductase inhibition by 35% compared to the parent compound . The reaction follows Michaelis-Menten kinetics, with total turnover numbers (TTN) reaching 38 nmol product/nmol enzyme for mutant M697 after 120 minutes .

Kinetic Modeling of Reaction Mechanisms

Second-order kinetics are often observed in nucleophilic substitution reactions during statin synthesis. For example, the reaction between chloropyrrolidine (17 ) and a pyrrolidine anion (16 ) to form cediranib (18 ) follows a two-step mechanism:

-

Slow formation of an azetidinium ion intermediate (19 ).

-

Rapid nucleophilic attack by 16 to yield the final product .

The rate-determining step (RDS) was identified through kinetic experiments, leading to optimized solvent selection and base stoichiometry .

Comparative Analysis with Simvastatin

Simvastatin, a synthetic derivative of monacolin J, shares key structural features with "Estatin A"-class compounds. Its synthesis involves:

-

Enzymatic Modification : CYP3A4-mediated hydroxylation at the 6′β position .

-

Chemical Properties : LogP = 4.7, melting point = 135–138°C, and solubility in ethanol (>50 mg/mL) .

Optimization Strategies

Modern techniques leverage computational models to predict reaction outcomes. For instance:

-

Parameter Fitting : Activation energies and rate constants for reactions involving PfBr (23 ) and Pf-Al-Me (24 ) were computationally optimized to match experimental data (Fig. 7) .

-

Flow Chemistry : Gold nanoparticle (AuNP)-catalyzed reductions in flow reactors achieve 98% conversion for pharmaceutical intermediates like 4-aminophenol .

Biological Relevance

Hydroxylated statins exhibit improved pharmacokinetic profiles:

特性

CAS番号 |

106455-06-5 |

|---|---|

分子式 |

C18H25N5O5 |

分子量 |

391.4 g/mol |

IUPAC名 |

3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C18H25N5O5/c19-18(20)22-9-5-4-8-21-15(24)12(10-11-6-2-1-3-7-11)23-16(25)13-14(28-13)17(26)27/h1-3,6-7,12-14H,4-5,8-10H2,(H,21,24)(H,23,25)(H,26,27)(H4,19,20,22)/t12-,13?,14?/m0/s1 |

InChIキー |

CDANUSUTFSNLOG-HSBZDZAISA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

同義語 |

estatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。